N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-2-17-9-11-18(12-10-17)28-15-13-26-20-7-4-3-6-19(20)25-22(26)16-24-23(27)21-8-5-14-29-21/h3-12,14H,2,13,15-16H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTDOILPZXQPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide (CAS Number: 920115-07-7) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, supported by relevant data and research findings.
Structural Characteristics
The compound features a furan ring and a benzodiazole moiety, which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of 389.4 g/mol. The presence of the carboxamide functional group enhances its ability to interact with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These may include:
- Formation of the furan ring through cyclization reactions.
- Introduction of the benzodiazole moiety via condensation reactions.
- Final coupling to form the carboxamide structure.
These synthetic routes are crucial for optimizing yield and purity, which directly influence biological testing outcomes.
Anticancer Properties
Several studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation. This inhibition can lead to apoptosis in cancerous cells.
Antimicrobial Activity
Research has also suggested potential antimicrobial properties:
- In vitro Studies : Preliminary tests indicate that this compound may exhibit activity against various bacterial strains, suggesting its utility as a lead compound in antibiotic development.
Data Table: Summary of Biological Activities
| Activity Type | Study Reference | Findings |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation observed | |
| Antimicrobial | Activity against multiple bacterial strains |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of this compound on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections.
Research Findings and Future Directions
Research into this compound is still in its early stages. Future studies should focus on:
- Mechanistic Studies : Understanding the precise molecular interactions with biological targets.
- In vivo Testing : Evaluating efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural differences and similarities among benzimidazole derivatives bearing furan carboxamide groups:
Key Observations:
- Substituent Diversity: The target compound’s 4-ethylphenoxyethyl group differs from chlorinated (e.g., 4-chloro-3-methylphenoxy in ), benzyl (e.g., 4-chlorobenzyl in ), or heterocyclic (e.g., piperidinyl in ) substituents. These variations influence lipophilicity, solubility, and steric bulk.
- Functional Group Modifications : The N-methylation of the carboxamide in may alter hydrogen-bonding capacity compared to the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
